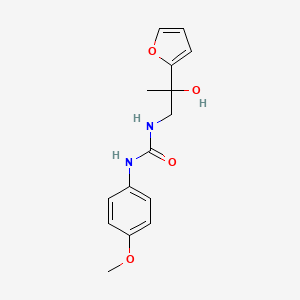

![molecular formula C15H20N2O3 B2361270 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2183338-87-4](/img/structure/B2361270.png)

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

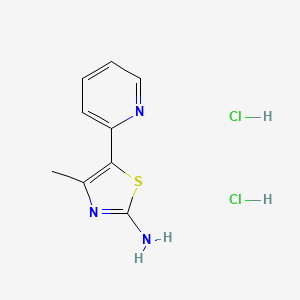

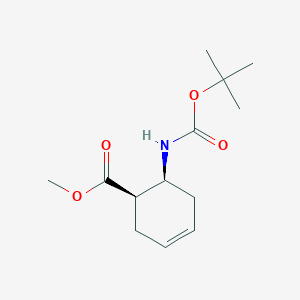

The compound is a bicyclic structure with a pyrrolidine-2,5-dione (a type of lactam) and a cyclopropane carbonyl group attached to an azabicyclo[3.2.1]octane. This suggests that the compound may have interesting chemical properties due to the strained rings and the presence of multiple functional groups .

Molecular Structure Analysis

The compound contains several functional groups, including a lactam (pyrrolidine-2,5-dione), a cyclopropane, and an azabicyclo[3.2.1]octane. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the strained cyclopropane and azabicyclo[3.2.1]octane rings, as well as the lactam. The lactam could undergo hydrolysis to form an amino acid, while the cyclopropane could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and bicyclic structure. For example, the lactam could form hydrogen bonds, influencing the compound’s solubility and boiling point .Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The core structure of this compound is integral to the family of tropane alkaloids . These alkaloids have a wide range of biological activities and are of significant interest in medicinal chemistry. The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is crucial for creating these compounds, which include atropine and cocaine, known for their pharmacological effects.

Asymmetric Synthesis Methods

This compound is used in asymmetric synthesis methods, such as asymmetric 1,3-dipolar cycloadditions . These methods are essential for creating optically active substances with high diastereo- and enantioselectivities, which are valuable in developing drugs with specific chiral centers.

Enantioselective Catalysis

The compound’s scaffold is employed in enantioselective catalysis to achieve stereocontrolled formation of bicyclic structures . This is particularly important in the synthesis of chiral molecules, which can lead to the development of new medications with fewer side effects and improved efficacy.

Biochemical Research

In biochemical research, the compound’s framework is used to study the interaction of chemicals within biological systems . Understanding these interactions can lead to the discovery of new biochemical pathways and targets for drug therapy.

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the construction of complex organic molecules . Its versatility allows for the development of new synthetic methodologies, which can be applied to produce a variety of chemical entities.

Pharmacological Studies

In pharmacology, the compound’s structure is explored for its potential to bind to various biological targets . This can lead to the identification of new drug candidates and the optimization of existing ones for better therapeutic outcomes.

Medicinal Chemistry

The compound is studied for its role in the design of new medicinal agents . Its structural complexity and the ability to introduce various functional groups make it a valuable scaffold for the development of novel drugs.

Chemical Biology

In chemical biology, the compound is used to probe biological systems and understand the chemical basis of biological processes . This can provide insights into how drugs interact with biological molecules and lead to the design of more effective therapeutic agents.

Orientations Futures

Propriétés

IUPAC Name |

1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVZZSBMAQAQDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

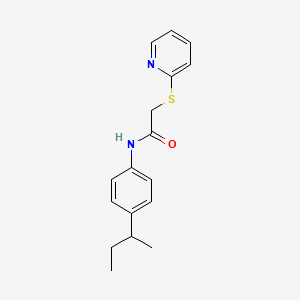

![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)

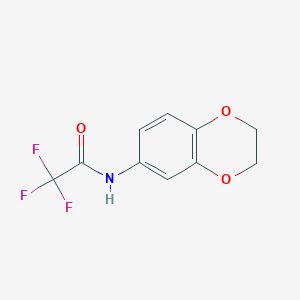

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)

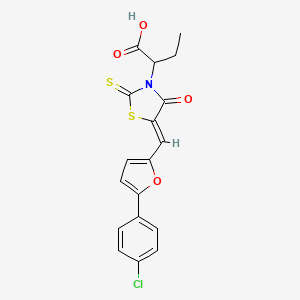

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)

![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)

![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/no-structure.png)